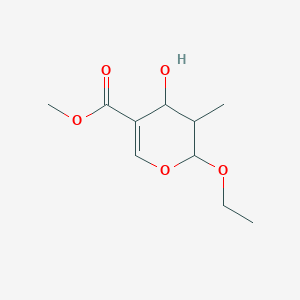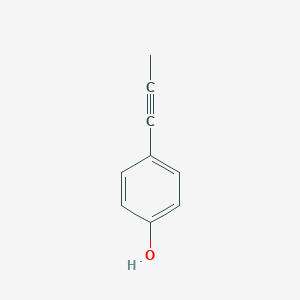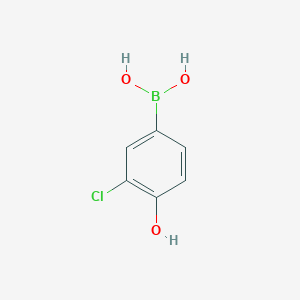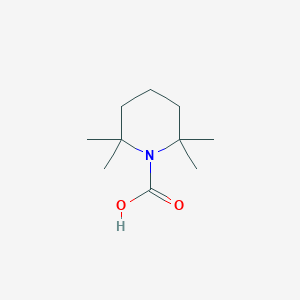
2,2,6,6-Tetramethylpiperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMA is a cyclic amino acid that was first synthesized in 1958 by Michael Dewar. It is a white crystalline solid that is soluble in water and organic solvents. TMA has a unique structure that makes it an interesting molecule for scientific research. Its cyclic structure and the presence of a carboxylic acid group make it a versatile molecule that can be used in various applications.
Mécanisme D'action
TMA is a cyclic amino acid that has a unique structure that makes it an interesting molecule for scientific research. Its cyclic structure and the presence of a carboxylic acid group make it a versatile molecule that can be used in various applications. The mechanism of action of TMA is not well understood, but it is believed to act as a proton sponge and buffer in biological systems.
Effets Biochimiques Et Physiologiques
TMA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, TMA has been shown to have neuroprotective properties, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
TMA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also a versatile molecule that can be used in various applications. However, TMA has some limitations for lab experiments. It is a relatively large molecule, which can limit its use in certain applications. Additionally, TMA has a high pKa value, which can limit its solubility in certain solvents.
Orientations Futures
There are several future directions for TMA research. One area of research is the development of new drugs and pharmaceuticals based on TMA. TMA has been shown to have various biochemical and physiological effects, which make it a promising candidate for drug development. Another area of research is the development of new synthetic methods for TMA. New synthetic methods could lead to the development of new derivatives and analogs of TMA with unique properties. Additionally, TMA could be used in the development of new materials and catalysts. TMA has a unique structure that could be used to develop new materials with unique properties. Overall, TMA is a versatile molecule that has many potential applications in scientific research.
Méthodes De Synthèse
TMA can be synthesized by the reaction of tetramethylpiperidine with diethylmalonate. The reaction is carried out in the presence of a base such as sodium ethoxide. The product is then purified by recrystallization.
Applications De Recherche Scientifique
TMA has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of peptides and proteins, and as a pH indicator. TMA has also been used in the synthesis of cyclic peptides and macrocycles. Additionally, TMA has been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
181017-79-8 |
|---|---|
Nom du produit |
2,2,6,6-Tetramethylpiperidine-1-carboxylic acid |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-9(2)6-5-7-10(3,4)11(9)8(12)13/h5-7H2,1-4H3,(H,12,13) |
Clé InChI |
FIZTWVVFHOYYOT-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1C(=O)O)(C)C)C |
SMILES canonique |
CC1(CCCC(N1C(=O)O)(C)C)C |
Synonymes |
1-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



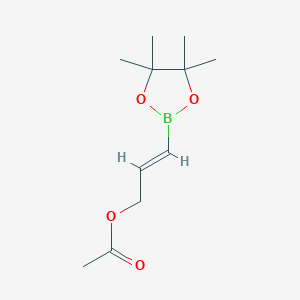
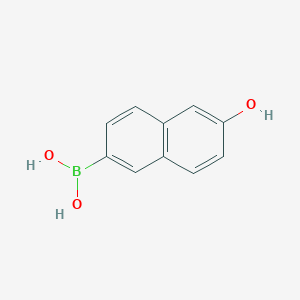
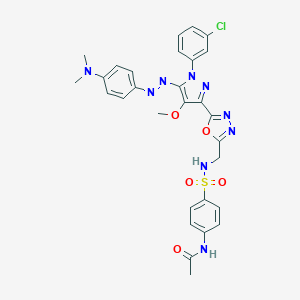
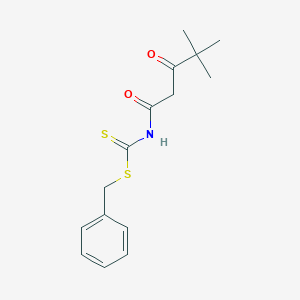
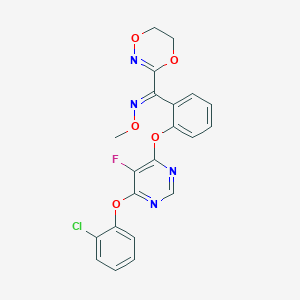
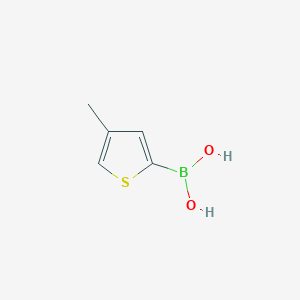
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
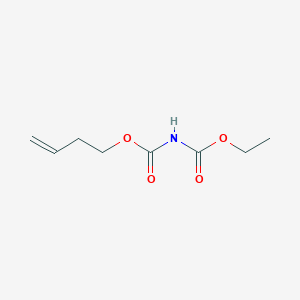
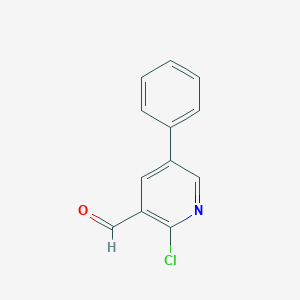
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
